molecular formula C13H13FN2O2 B2883139 N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953177-09-8

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2883139
CAS No.: 953177-09-8
M. Wt: 248.257
InChI Key: VDEGTAWUSMUPQP-UHFFFAOYSA-N
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Description

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring substituted with a fluorophenyl group and an acetamide moiety

Preparation Methods

The synthesis of N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Acetamide Formation:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The oxazole ring and acetamide moiety contribute to its overall chemical stability and reactivity.

Comparison with Similar Compounds

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide can be compared with other similar compounds such as:

    N-ethyl-2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical and biological properties.

    N-ethyl-2-[5-(4-bromophenyl)-1,2-oxazol-3-yl]acetamide:

    N-ethyl-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide: The methylphenyl group introduces different steric and electronic effects compared to the fluorophenyl group.

Properties

IUPAC Name

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-2-15-13(17)8-11-7-12(18-16-11)9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEGTAWUSMUPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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